molecular formula C18H19Cl2N3O2 B10967849 1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Cat. No.: B10967849
M. Wt: 380.3 g/mol
InChI Key: FEXIITQFVGFBJK-UHFFFAOYSA-N
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Description

4-Methyl-4-({5-[(4-methylmorpholin-4-ium-4-yl)methyl]-1,4-dioxan-2-yl}methyl)morpholin-4-ium diiodide , is a chemical compound with the following properties:

    Molecular Formula: C₁₆H₃₂I₂N₂O₄

    CAS Number: 426837-27-6

    Molecular Weight: 570.253 g/mol

This compound belongs to the class of morpholinium salts and exhibits interesting properties due to its unique structure.

Preparation Methods

Industrial Production:: Information on large-scale industrial production methods is scarce, as this compound is primarily used in research settings.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea can undergo various reactions, including:

    Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the morpholine group.

    Redox Reactions: Oxidation or reduction processes may modify its chemical properties.

    Common Reagents: Specific reagents depend on the desired reaction type.

Major products formed from these reactions would include derivatives of the compound with altered functional groups.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea finds applications in:

    Medicine: It could be investigated for potential pharmaceutical properties.

    Chemical Biology: Researchers might explore its interactions with biological molecules.

    Industry: Its unique structure may have industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C18H19Cl2N3O2

Molecular Weight

380.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C18H19Cl2N3O2/c19-14-3-6-16(20)17(11-14)22-18(24)21-15-4-1-13(2-5-15)12-23-7-9-25-10-8-23/h1-6,11H,7-10,12H2,(H2,21,22,24)

InChI Key

FEXIITQFVGFBJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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